(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-(2,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene ring, a dimethoxyphenyl group, and an oxazole ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and dimethoxyphenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Halogen substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups, leading to a variety of new compounds.
Scientific Research Applications
(4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: A compound with a similar benzothiazole structure.
Cephalexin: An antibiotic with a different core structure but similar functional groups.
Uniqueness
(4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of a benzothiophene ring, a dimethoxyphenyl group, and an oxazole ring
Properties
Molecular Formula |
C20H14ClNO4S |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(2,5-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H14ClNO4S/c1-24-12-7-8-15(25-2)11(9-12)10-14-20(23)26-19(22-14)18-17(21)13-5-3-4-6-16(13)27-18/h3-10H,1-2H3/b14-10+ |
InChI Key |
GMLCHZPWVPBXBE-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)OC(=N2)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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